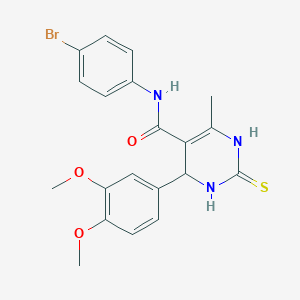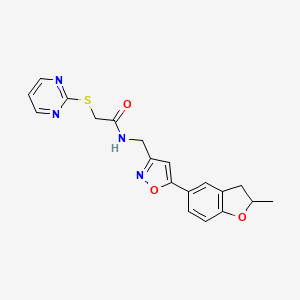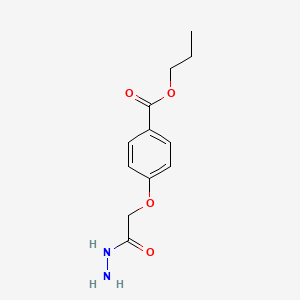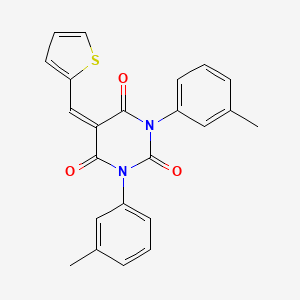
5-Bromo-2-methylhex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methylhex-1-ene is a chemical compound with the CAS Number: 1379157-36-4 . It has a molecular weight of 177.08 and its IUPAC name is 5-bromo-2-methyl-1-hexene .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylhex-1-ene is 1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 . This indicates that the molecule consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a methyl group attached to the second carbon .科学的研究の応用
Decomposition and Isomerization
The study on the decomposition and isomerization reactions of related alkyl radicals, such as the 5-methylhex-1-yl radical, provides insights into the reaction mechanisms and product distributions that might be relevant for understanding the behavior of compounds like 5-Bromo-2-methylhex-1-ene under similar conditions. The formation of various alkene products through intramolecular hydrogen transfer and β C-C bond scission highlights the complexity of such reactions (Awan et al., 2010).
Synthesis and Structural Characterization
The synthesis and characterization of isomuscarines from precursors including alkenoxyl radicals demonstrate the application of brominated alkenes in constructing complex molecular structures. This methodology could potentially be applied to 5-Bromo-2-methylhex-1-ene for synthesizing novel organic compounds (Kempter et al., 2014).
Bromination Techniques
Research on the regio- and chemoselective bromination of cyclic enones has relevance to the manipulation of 5-Bromo-2-methylhex-1-ene for the synthesis of bromo-substituted compounds, which are important synthons in organic synthesis and the preparation of useful substances (Shirinian et al., 2012).
Biological Applications
While direct studies on 5-Bromo-2-methylhex-1-ene are limited, research on related brominated compounds, such as Bromodeoxyuridine (BrdU), sheds light on potential biological applications and effects. For instance, BrdU's impact on neural stem cells' DNA methylation and differentiation suggests a broader context for investigating brominated compounds in biological systems (Schneider & d'Adda di Fagagna, 2012).
Material Science and Chemistry
The synthesis of novel Schiff bases compounds, including those with bromo-substituted phenols, for the inhibition of carbon steel corrosion in acidic mediums containing chloride, demonstrates the utility of brominated compounds in materials science applications. These compounds' characterization and their effectiveness in corrosion inhibition highlight the potential for using 5-Bromo-2-methylhex-1-ene in similar applications (El-Lateef et al., 2015).
作用機序
Target of Action
The primary target of 5-Bromo-2-methylhex-1-ene is the carbon-hydrogen (C-H) bond at the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This compound specifically targets the hydrogen atom attached to the allylic carbon .
Mode of Action
5-Bromo-2-methylhex-1-ene interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and hydrogen bromide (HBr) . The HBr can then react with N-bromosuccinimide (NBS) to form the bromine required for the reaction .
Biochemical Pathways
The biochemical pathway affected by 5-Bromo-2-methylhex-1-ene is the radical bromination of alkenes . This pathway leads to the formation of alkyl halides, which are key intermediates in various organic reactions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.
Result of Action
The result of the action of 5-Bromo-2-methylhex-1-ene is the formation of an alkyl halide at the allylic position of the alkene . This transformation is useful in organic synthesis, as alkyl halides are versatile intermediates that can undergo a variety of further reactions.
Action Environment
The action of 5-Bromo-2-methylhex-1-ene is influenced by several environmental factors. For instance, the presence of light is necessary for the initiation of the allylic bromination reaction . Additionally, the reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) . The concentration of bromine is also kept low to prevent the formation of unwanted side-products .
特性
IUPAC Name |
5-bromo-2-methylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJDFBOSGOGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylhex-1-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)
![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)
![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)
![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)